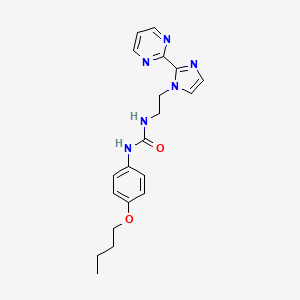

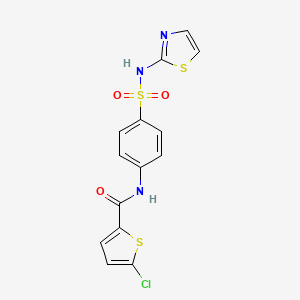

5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

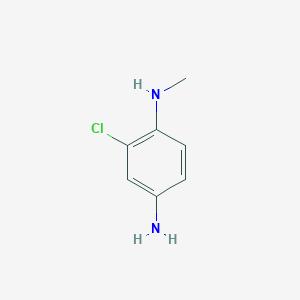

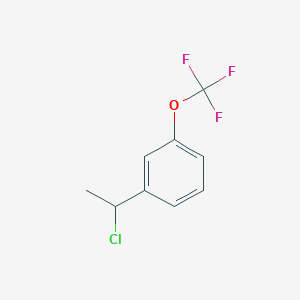

5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a chemical compound. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .Scientific Research Applications

Synthesis and Biological Activity

A study by Gein et al. (2019) explored the synthesis of compounds related to 5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide, focusing on their analgesic, anti-inflammatory, and antimicrobial activities. This highlights the compound's potential in therapeutic applications, particularly in pain and inflammation management, as well as in combating microbial infections (Gein et al., 2019).

Anticancer Activity

Research by Atta and Abdel-Latif (2021) investigated derivatives of thiophene-2-carboxamide, similar to the compound , for their anticancer properties. They found that these derivatives exhibit notable inhibitory activity against various cancer cell lines, indicating the potential of this compound in cancer treatment (Atta & Abdel-Latif, 2021).

Antimicrobial and Antitubercular Properties

Sowmya et al. (2018) synthesized derivatives with structures similar to this compound and evaluated their antibacterial and antifungal activities. The compounds exhibited significant activity against bacterial and fungal strains, suggesting the relevance of this compound in developing new antimicrobial agents (Sowmya et al., 2018). Additionally, Marvadi et al. (2020) explored novel derivatives for their antitubercular activity, further emphasizing the compound's potential in treating tuberculosis (Marvadi et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been reported to exhibit antibacterial activity . These molecules are known to interact with bacterial cells, suggesting that the bacterial cell components could be the potential targets of this compound .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide . This interaction could lead to changes in the bacterial cells, such as the creation of pores in the bacterial cell membranes .

Biochemical Pathways

Given the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death .

Result of Action

The compound, when used in conjunction with a cell-penetrating peptide, has been reported to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound is suggested to exhibit faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes . .

Properties

IUPAC Name |

5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S3/c15-12-6-5-11(23-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-22-14/h1-8H,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZDCNNTEYNHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2401441.png)

![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)